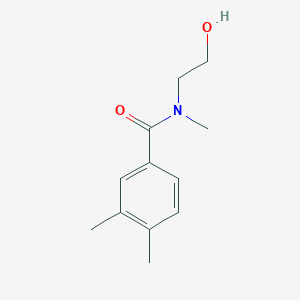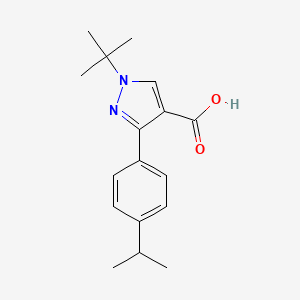
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has been used by the public since 1957. DEET is known for its effectiveness in repelling various types of insects, including mosquitoes, ticks, and fleas.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is not fully understood. It is believed that N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide interferes with the olfactory system of insects, making them unable to locate their host. N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide may also act as a deterrent by causing an unpleasant sensation on the insect's antennae.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide has been shown to have a low toxicity in humans. It is metabolized in the liver and excreted through the urine. However, N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide has been shown to have toxic effects on some animals, including fish and birds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is a widely used insect repellent and has been extensively studied for its insect repellent properties. However, there are some limitations to using N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide in lab experiments. N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide can be toxic to some animals, which may limit its use in certain experiments. Additionally, N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide may interfere with the behavior of some insects, which may affect the outcome of experiments.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide. Another area of research is the study of the mechanism of action of N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide, which may lead to the development of new insecticides. Additionally, research on the environmental impact of N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide may lead to the development of more environmentally friendly insect repellents.
Métodos De Síntesis
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is synthesized through the reaction of 3-methylbenzoyl chloride with diethylamine. The resulting product is then treated with sodium hydroxide to yield N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide. Other synthesis methods include the reaction of 3-methylbenzoic acid with diethylamine and the reaction of 3-methylbenzyl alcohol with diethylamine.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is also used in the military for protection against insect-borne diseases.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-5-11(8-10(9)2)12(15)13(3)6-7-14/h4-5,8,14H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXWGMXPTMBSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-2-[(2-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498684.png)

![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)

![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
![N-(2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7498729.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)
![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)

![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)